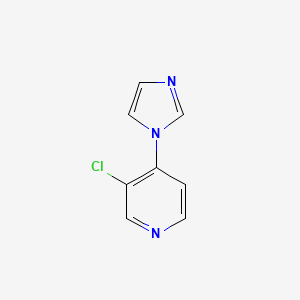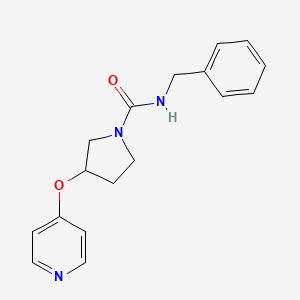![molecular formula C16H18N4O2S B2858074 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide CAS No. 899741-23-2](/img/structure/B2858074.png)
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide” is a complex organic compound. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system consisting of a thiophene ring fused with a pyrazole ring . Compounds with similar structures have been studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-c]pyrazole core, with a phenyl group at the 2-position, and a propyloxamide group at the 3-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyrazole ring . The presence of the amide group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Antiproliferative Agent in Cancer Research
The structural similarity of this compound to pyrazolo[4,3-c]pyridines suggests its potential as an antiproliferative agent . These compounds have been studied for their ability to inhibit the growth of various cancer cell lines . By interfering with cell proliferation, compounds like this can be valuable in the development of new cancer therapies.
Organic Solar Cells
Compounds with a thieno[3,4-c]pyrazol core have been utilized in the synthesis of donor-acceptor conjugated polymers . These polymers are key materials in the construction of organic solar cells, which are a promising renewable energy source due to their lightweight, low production costs, and flexibility.
Fluorescent pH Indicators
The compound’s framework is conducive to modifications that can result in fluorescent pH indicators . These indicators are crucial in various biochemical and medical research applications for monitoring pH changes in different environments .
Antimicrobial and Antiviral Agents
Derivatives of imidazole, which share a similar heterocyclic structure with the compound , have shown a wide range of biological activities, including antimicrobial and antiviral properties . This suggests that our compound could be synthesized into derivatives with potential use in combating infectious diseases.
Antileishmanial and Antimalarial Agents
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities . Given the structural similarities, there is potential for this compound to be developed into treatments for these tropical diseases, which affect millions worldwide .
Corrosion Resistance Materials
The thieno[3,4-c]pyrazol moiety is a promising candidate for incorporation into materials designed for corrosion resistance . Such materials are valuable in industrial applications where durability and longevity are critical .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .
Mode of Action
It has been suggested that it may induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . This suggests a complex action that combines antiproliferative effects with the induction of cell death .
Biochemical Pathways
The induction of parp-1 cleavage and activation of caspase 9 suggest that it may be involved in the regulation of apoptosis .
Result of Action
The compound has been shown to have antiproliferative activity against various cancer cell lines . It induces PARP-1 cleavage, activates caspase 9, induces LC3 fragmentation, and reduces PCNA expression levels . These actions suggest that the compound may inhibit cell proliferation and induce cell death .
Future Directions
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its structure for improved potency and selectivity . Additionally, detailed studies of its physical and chemical properties could provide valuable information for its potential applications.
properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWPFVHILYBPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2857994.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)
![2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)
![Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate](/img/structure/B2858006.png)

![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)
![N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B2858011.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
